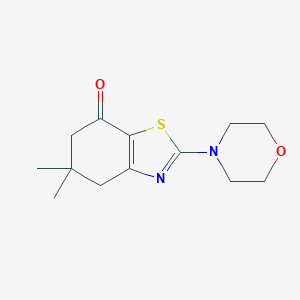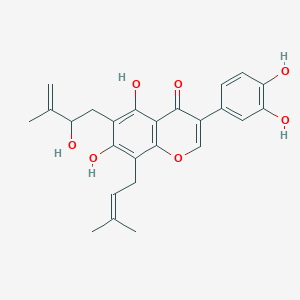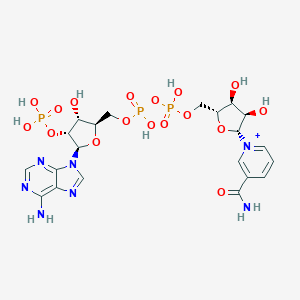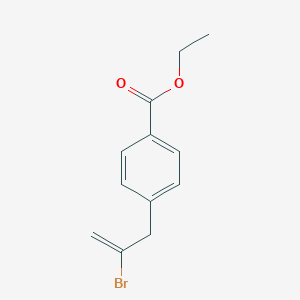
2-Bromo-3-(4-carboethoxyphenyl)-1-propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-Bromo-3-(4-carboethoxyphenyl)-1-propene" is a brominated propene derivative with a carboethoxyphenyl group attached. While the specific compound is not directly studied in the provided papers, related brominated propenes and their chemical behavior are discussed, which can provide insights into the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of brominated propenes can involve various strategies, including halogenation of alkenes or rearrangement reactions. For instance, a gold-catalyzed synthesis of brominated dienes from propargylic carboxylates is described, which demonstrates the utility of halogenated alkynes as substrates in diastereoselective reactions . Additionally, the synthesis of complex brominated natural products starting from simpler brominated phenols indicates the versatility of brominated intermediates in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of brominated propenes can be influenced by the presence of substituents and the electronic effects they impart. For example, the gas-phase molecular structure of 2-bromo-3-chloro-1-propene has been determined, revealing a mixture of conformers with different orientations of the halogen atoms . This suggests that "2-Bromo-3-(4-carboethoxyphenyl)-1-propene" may also exhibit conformational isomerism due to the influence of the carboethoxyphenyl group.
Chemical Reactions Analysis
Brominated propenes can participate in various chemical reactions, including cycloadditions and cross-coupling reactions. The diene products from the gold-catalyzed synthesis mentioned earlier can undergo Diels-Alder reactions, which are important for constructing cyclic structures . Furthermore, the reactivity of 3-bromo-2-trimethylsilyl-1-propene with electrophiles to give functionalized vinylsilanes indicates that brominated propenes can act as versatile intermediates in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated propenes are influenced by their molecular structure and the nature of their substituents. The electron diffraction study of 2-bromo-3-chloro-1-propene provides detailed information on bond lengths and angles, which are crucial for understanding the physical properties of these compounds . Additionally, the crystal structure analysis of related brominated compounds can shed light on the solid-state properties, such as melting points and molecular packing, which are relevant for the characterization of "2-Bromo-3-(4-carboethoxyphenyl)-1-propene" , , , .
Applications De Recherche Scientifique
Environmental and Material Applications
Sorption of Radionuclides Using Graphene Oxide-Based Materials :
- Graphene oxide (GO) has been explored for its potential in environmental remediation, particularly in the sorption of radionuclides from aqueous systems. GO's structure, featuring oxygen-containing functional groups, makes it an excellent candidate for removing hazardous substances from the environment. This review highlights the preparation and application of GO-based materials for radionuclide sorption, suggesting a potential area where similar compounds could be applied (Yu et al., 2015).
Metal–Organic Frameworks for Gas Separation and Purification :
- Metal–organic frameworks (MOFs) are highlighted for their unique pore structures and surfaces, making them ideal for gas separation and purification. The review discusses various approaches to tuning MOF pores and immobilizing functional sites, which could be relevant for research into compounds like 2-Bromo-3-(4-carboethoxyphenyl)-1-propene (Lin et al., 2017).
Novel Brominated Flame Retardants in Indoor Environments :
- A review on novel brominated flame retardants (NBFRs) discusses their occurrence in indoor air, dust, and consumer goods. It underscores the importance of research on their environmental fate and toxicity. This could provide a framework for studying the environmental impact and applications of brominated compounds, including 2-Bromo-3-(4-carboethoxyphenyl)-1-propene (Zuiderveen et al., 2020).
Chemical Synthesis and Catalysis
Synthesis of Fluorobromobiphenyl Compounds :
- A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory drugs, is presented. Although not directly related, the methodology could be insightful for synthesizing or modifying compounds like 2-Bromo-3-(4-carboethoxyphenyl)-1-propene (Qiu et al., 2009).
Catalysts for Glycerol Hydrogenolysis :
- This review discusses heterogeneous catalysts for converting glycerol to 1,3-propanediol, a process relevant to the chemical transformation of compounds. It evaluates catalyst performance, which might provide insights into the catalytic applications of similar compounds (Ruy et al., 2020).
Propriétés
IUPAC Name |
ethyl 4-(2-bromoprop-2-enyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-3-15-12(14)11-6-4-10(5-7-11)8-9(2)13/h4-7H,2-3,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHUNEJVWMZFBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CC(=C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435759 |
Source


|
| Record name | 2-Bromo-3-(4-carboethoxyphenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(4-carboethoxyphenyl)-1-propene | |
CAS RN |
148252-42-0 |
Source


|
| Record name | 2-Bromo-3-(4-carboethoxyphenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

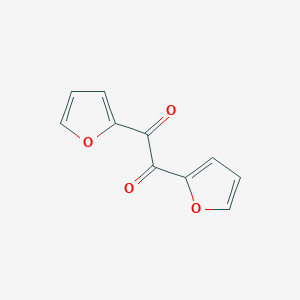
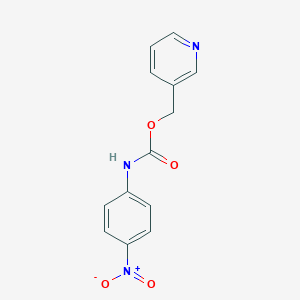
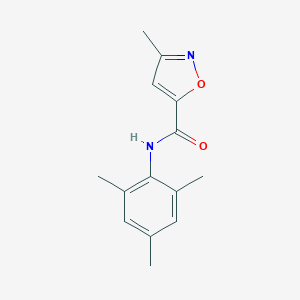
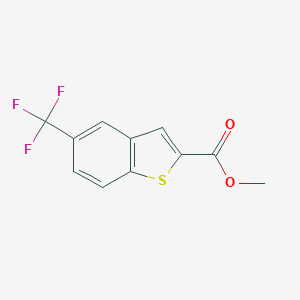
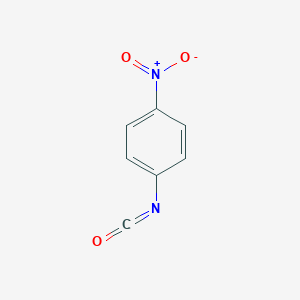
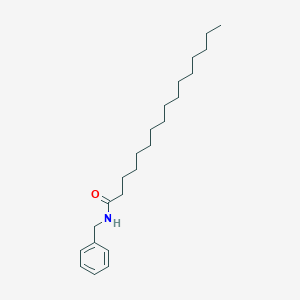
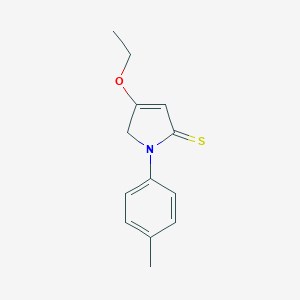
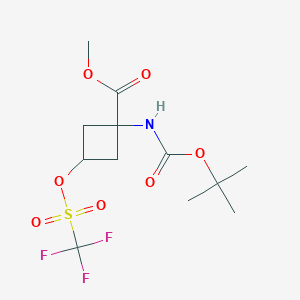
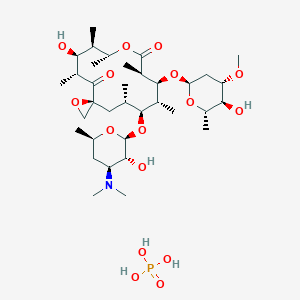
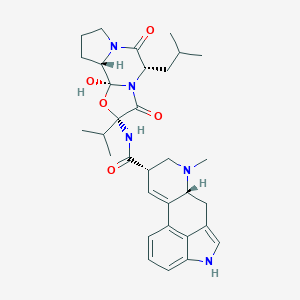
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-Amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B128738.png)
